![molecular formula C9H11FN2O6 B576143 5-氟尿苷-[6-3H] CAS No. 179383-02-9](/img/structure/B576143.png)

5-氟尿苷-[6-3H]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

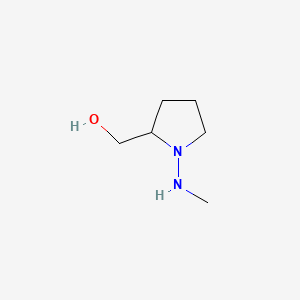

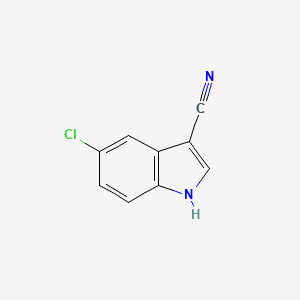

5-Fluorouridine, also known as FUrd, 5-Fluorouracil 1-beta-D-ribofuranoside, 5-Fur, or 5-Fluoro-uridine, is a solid compound . It belongs to the pyrimidine nucleosides and analogues, which are compounds comprising a pyrimidine base attached to a sugar . It is known to target uridine phosphorylase . It is often used in chemical and biochemical comparison studies with fluorouracil and thymine analogs .

Synthesis Analysis

The synthesis of 5-Fluorouridine involves complex biochemical processes. The mechanism of cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .Molecular Structure Analysis

The molecular structure of 5-Fluorouridine comprises a pyrimidine base attached to a sugar . The molecular weight is 262.19 g/mol . The chemical formula is C9H11FN2O6 .Chemical Reactions Analysis

5-Fluorouridine undergoes various chemical reactions in biological systems. It is converted intracellularly to several active metabolites . The chemical interactions of 2′-deoxyribose radical with uracil and 5-FU radicals to form 2′-deoxyuridine and 2′-deoxy-5-fluorouridine show that the difference in stabilization energies, ΔE, for their formation are quite low which facilitates the exchange reactions in DNA structure .Physical And Chemical Properties Analysis

5-Fluorouridine is a solid . It has a molecular weight of 262.19 g/mol and a chemical formula of C9H11FN2O6 .科学研究应用

癌症化疗和药物代谢:5-氟尿苷及其衍生物,如 5'-脱氧-5-氟尿苷 (5'-dFUR),因其在癌症化疗中的作用而被广泛研究。5'-dFUR 是 5-氟尿嘧啶 (5-FU) 的前药,并被肿瘤和某些正常组织中丰富的酶激活。它已被研究用于抗癌治疗中的口服给药 (J. Au,1987)。

药代动力学研究:研究探索了动物模型中口服给药的 5'-dFUR 的吸收、分布和全身可用性。例如,一项在大鼠中的研究表明,5'-dFUR 的口服生物利用度为 63.4%,并且在首次通过期间,剂量的很大一部分代谢为 5-FU (J. Au,1987)。此外,已经开发出使用液相色谱和气相色谱-质谱等技术同时测定人血浆中 5'-dFUR、5-FU 及其代谢物的方法 (C. Zambonin 等人,1996)。

增强抗肿瘤作用:研究还集中在 5-FU 的生化调节上,以提高治疗效果。例如,抑制二氢嘧啶脱氢酶(催化 5-FU 的分解代谢)会导致 5-氟尿苷单磷酸、二磷酸和三磷酸在正常和肿瘤组织中的积累增加,增强抗肿瘤作用 (E. Adams 等人,1999)。

治疗中的治疗指数:与其他氟嘧啶相比,5'-dFUR 已被证明在实验性肿瘤中具有更高的治疗指数,使其成为开发更有效的癌症治疗方法的重要研究课题 (J. Sommadossi 等人,1983)。

代谢途径分析:5'-dFUR 的代谢途径类似于 5-FU,已使用核磁共振光谱等技术进行研究。这包括识别主要代谢物并了解它们在药物治疗和毒性作用中的作用 (M. Malet-Martino 等人,1986)。

作用机制

5-Fluorouridine is known to target uridine phosphorylase . It works by inhibiting essential biosynthetic processes, or by being incorporated into macromolecules, such as DNA and RNA, and inhibiting their normal function . It also inhibits the processing of pre-rRNA into mature rRNA, disrupts post-transcriptional modification of tRNAs and the assembly activity of snRNA/protein complexes, thereby inhibiting splicing of pre-mRNA .

未来方向

Over the past 20 years, increased understanding of the mechanism of action of 5-FU has led to the development of strategies that increase its anticancer activity . Emerging technologies, such as DNA microarray profiling, have the potential to identify novel genes that are involved in mediating resistance to 5-FU . These target genes might prove to be therapeutically valuable as new targets for chemotherapy, or as predictive biomarkers of response to 5-FU-based chemotherapy .

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-tritiopyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1/i1T |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIDNBAQOFJWCA-CZGNNSRDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (1,4-diazabicyclo[2.2.2]octan-2-yl)acetate](/img/structure/B576071.png)